molecular formula C11H15Cl2O3P B3055329 3,4-Dichloro-alpha-toluenephosphonic acid diethyl ester CAS No. 63980-05-2

3,4-Dichloro-alpha-toluenephosphonic acid diethyl ester

Cat. No. B3055329
CAS RN: 63980-05-2
M. Wt: 297.11 g/mol
InChI Key: YLRGYDLFTIIAOG-UHFFFAOYSA-N
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Description

“3,4-Dichloro-alpha-toluenephosphonic acid diethyl ester” is a chemical compound . It is a type of ester, which are derived from carboxylic acids . In an ester, the hydrogen in the carboxylic acid group is replaced by a hydrocarbon group .


Synthesis Analysis

The synthesis of such compounds often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This synthetic approach continues to be the most widely-used and universal . The interaction of Grignard reagents with the corresponding chlorophosphines was found to be a more convenient synthetic route .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Simplified Molecular-Input Line-Entry System (SMILES) string: CCOP(=O)(CC1=CC(=C(C=C1)Cl)Cl)OCC .


Chemical Reactions Analysis

Esters, including “this compound”, can undergo a variety of chemical reactions. One such reaction is the Knoevenagel Condensation, where an enol intermediate is formed initially. This enol reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .

Future Directions

The future directions in the research and application of “3,4-Dichloro-alpha-toluenephosphonic acid diethyl ester” and similar compounds could involve further exploration of their synthesis, reactions, and potential applications . For instance, the use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines .

properties

IUPAC Name

1,2-dichloro-4-(diethoxyphosphorylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2O3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)11(13)7-9/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRGYDLFTIIAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=C(C=C1)Cl)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50981572
Record name Diethyl [(3,4-dichlorophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50981572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63980-05-2
Record name alpha-Toluenephosphonic acid, 3,4-dichloro-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl [(3,4-dichlorophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50981572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylphosphite (4.28 ml) was added dropwise to 3,4-dichlorobenzylbromide (6.0 g, 25 mmol) at rt with stirring. After 1 ml of triethylphosphite was added, the mixture was heated to 80° C. until an exothermic reaction was started. The remaining phosphite was added at a rate sufficient to maintain the reflux. After the addition was completed, the mixture was heated to reflux for 1 h and allowed to cool. The crude product was distilled under vacuum at 155–158° C./1–2 torr to afford (3,4-dichlorobenzyl)-phosphonic acid diethyl ester (6.5 g).
Quantity
4.28 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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